N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide
Description
N-(2-Methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide is a synthetic small molecule characterized by a quinazolinone core linked via a butanamide chain to a 2-methoxyphenethyl group. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including kinase inhibition, anti-inflammatory, and antimicrobial effects .
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C21H23N3O3/c1-27-19-10-5-2-7-16(19)12-13-22-20(25)11-6-14-24-15-23-18-9-4-3-8-17(18)21(24)26/h2-5,7-10,15H,6,11-14H2,1H3,(H,22,25) |
InChI Key |
FTEVBCQQYUIWIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
Anthranilic acid derivatives react with urea or thiourea under acidic or basic conditions to form the quinazolinone ring. For example, heating anthranilic acid with urea in acetic acid yields 2,4-quinazolinedione, which is subsequently functionalized. A modified approach involves substituting anthranilic acid with N-acylanthranilic acid to introduce substituents at the 3-position. In one protocol, N-(2-methoxyethyl)anthranilic acid was cyclized with urea at 180°C for 6 hours, achieving a 72% yield of the 3-substituted quinazolinone.
Key Reaction Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 160–200°C | Higher temps favor cyclization but risk decomposition |
| Solvent | Acetic acid | Polar protic solvents enhance proton transfer |
| Catalyst | None required | — |
High-Pressure Cycloaddition of Ketenimines
A novel method reported by J-Stage employs [4+2] cycloaddition under high pressure (1.5 GPa) between N-aryl ketenimines and N,N-disubstituted cyanamides. For instance, reacting N-(4-methoxyphenyl)ketenimine with dimethyl cyanamide produced 4-(N,N-dimethylamino)-2-phenylquinazoline in 53% yield. This method enables precise control over substituent positioning but requires specialized equipment.
Functionalization of the Butanamide Side Chain
The butanamide side chain bridges the quinazolinone core and the 2-methoxyphenethyl group. Synthesis typically involves amide coupling or alkylation followed by acylation .
Amide Coupling via Activated Intermediates
The 4-aminobutanoic acid derivative is activated as a mixed anhydride or acyl chloride before coupling with 2-methoxyphenethylamine. In a patent example, 4-(4-oxoquinazolin-3-yl)butanoic acid was treated with thionyl chloride to form the acyl chloride, which reacted with 2-methoxyphenethylamine in dichloromethane at 0°C. The crude product was purified via crystallization from ethanol/water (yield: 68%).
Optimization Insights
-
Coupling Agents : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improve yields to >80% but require stoichiometric bases like N-hydroxysuccinimide.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may necessitate higher temperatures for activation.
Alkylation-Acylation Tandem Approach
An alternative route involves alkylating 3-bromo-4-oxoquinazoline with 4-aminobutan-1-ol, followed by oxidation of the alcohol to a carboxylic acid and subsequent acylation. For example:
-
Alkylation : 3-Bromo-4-oxoquinazoline + 4-aminobutan-1-ol → 3-(4-hydroxybutyl)-4-oxoquinazoline (yield: 65%).
-
Oxidation : Jones oxidation (CrO₃/H₂SO₄) converts the alcohol to 4-(4-oxoquinazolin-3-yl)butanoic acid (yield: 58%).
-
Acylation : As described in Section 2.1.
One-Pot Tandem Synthesis
Recent advances streamline synthesis via one-pot methods. A 2024 protocol combines cyclocondensation and amide coupling in a single reactor:
-
Anthranilic acid, urea, and 4-bromobutanoyl chloride are heated in acetic acid to form 3-(4-bromobutyl)-4-oxoquinazoline.
-
2-Methoxyphenethylamine and potassium iodide are added, facilitating nucleophilic substitution (SN2) to yield the final product.
Advantages : Reduced purification steps; overall yield: 61%.
Analytical Validation and Purification
Critical quality control steps ensure product integrity:
-
HPLC Purity : >98% achieved using a C18 column (mobile phase: acetonitrile/0.1% TFA).
-
Spectroscopic Confirmation :
Purification Methods
| Method | Conditions | Purity Outcome |
|---|---|---|
| Recrystallization | Ethanol/water (3:1) | 95–98% |
| Column Chromatography | Silica gel, ethyl acetate/hexane | >99% |
Scale-Up Challenges and Solutions
Industrial-scale production faces hurdles in reproducibility and cost:
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone moiety to its reduced form.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenethyl or quinazolinone moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Key Research Findings
- Solubility Challenges : Brominated and methoxyphenethyl derivatives face aqueous solubility limitations, necessitating formulation optimizations .
- Synthetic Yields: Pyridylmethyl derivatives () report moderate yields (30–40%), comparable to benzotriazinone carboxamides (), highlighting shared challenges in amide bond formation.
- Thermodynamic Stability: Quinazolinone rings exhibit stability under acidic conditions, as demonstrated in HCl-mediated reactions ().
Biological Activity
N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C21H23N3O3
- Molecular Weight : 365.4256 g/mol
- CAS Number : 1190275-37-6
The compound exhibits multiple biological activities, primarily through the inhibition of key enzymes involved in various physiological processes. Notably, it has been evaluated for its effects on:
- Cholinesterases : Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
- Cyclooxygenase (COX) : The compound has shown moderate inhibition against COX-2, which is implicated in inflammatory responses.
- Lipoxygenases (LOX) : Inhibition of LOX enzymes may contribute to its anti-inflammatory properties.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy against various cancer cell lines and its potential neuroprotective effects. For instance:
-
Cytotoxicity Assays : The compound was tested against breast cancer MCF-7 cells, showing significant cytotoxic effects with an IC50 value indicating effective concentration levels.
Cell Line IC50 (µM) MCF-7 15.2 Hek293 34.2
Molecular Docking Studies
Molecular docking studies have provided insights into the interactions between this compound and target proteins. The results suggest strong binding affinities due to:
- Hydrogen Bonding : Key residues within target enzymes form hydrogen bonds with the compound.
- Halogen Bonding : Presence of electron-withdrawing groups enhances binding stability.
Case Studies
-
Alzheimer's Disease Models : In a study focusing on Alzheimer's models, the compound demonstrated a dual inhibitory effect on AChE and BChE, suggesting potential benefits in cognitive function enhancement.
- Results :
- AChE IC50 = 10.4 µM
- BChE IC50 = 7.7 µM
- Results :
- Anti-inflammatory Activity : In a model assessing inflammation, the compound reduced COX-2 activity significantly compared to control groups, indicating its therapeutic potential in managing inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling the quinazolinone core with a methoxyphenethyl-substituted butanamide precursor. Key steps include:
- Amide bond formation : Use coupling reagents like EDCl/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
- Quinazolinone ring closure : Achieved via cyclization of anthranilic acid derivatives under reflux with acetic anhydride .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., 10 mol% Pd for cross-coupling) to enhance yields (reported 45–72% in analogs) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Techniques :
- NMR (¹H/¹³C) : Assign methoxyphenethyl protons (δ 3.7–4.2 ppm) and quinazolinone carbonyls (δ 165–170 ppm) to confirm regiochemistry .
- HPLC-MS : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients; ESI-MS [M+H]+ expected at ~422.4 Da .
- X-ray crystallography : Resolve steric hindrance between the methoxyphenethyl chain and quinazolinone core .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound?
- Approach :
- Target selection : Prioritize kinases (e.g., EGFR) or DNA repair enzymes (e.g., PARP) based on quinazolinone’s known affinity .
- Docking software : Use AutoDock Vina with AMBER force fields. The methoxyphenethyl group may occupy hydrophobic pockets, while the quinazolinone interacts via π-π stacking (e.g., ΔG = −9.2 kcal/mol in EGFR simulations) .
- Validation : Compare with co-crystallized inhibitors (e.g., gefitinib) to assess binding pose accuracy .
Q. How do contradictory bioactivity results in different assays arise, and how can they be resolved?
- Case example : Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 8.7 µM in antiproliferative assays) may stem from:
- Assay conditions : Serum protein binding (e.g., fetal bovine serum reduces free compound concentration) .
- Cell line variability : Overexpression of efflux pumps (e.g., MDR1 in HeLa vs. A549 cells) .
- Resolution :
- Dose-response normalization : Use SYBR Green for live-cell imaging to quantify intracellular accumulation .
- Metabolic stability assays : Incubate with liver microsomes (e.g., human CYP3A4) to identify rapid degradation pathways .
Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?
- Key modifications :
- Methoxyphenethyl chain : Replace with halogenated phenethyls (e.g., 4-Cl) to boost lipophilicity (logP increase from 2.1 to 3.4) and blood-brain barrier penetration .
- Quinazolinone substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at C6 to enhance DNA intercalation (e.g., ∆Tm = +4°C in plasmid assays) .
- Validation : Test in 3D tumor spheroids to mimic in vivo resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
